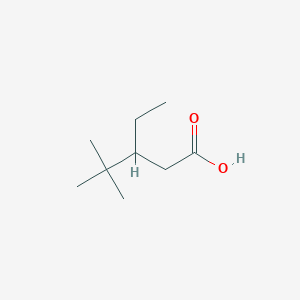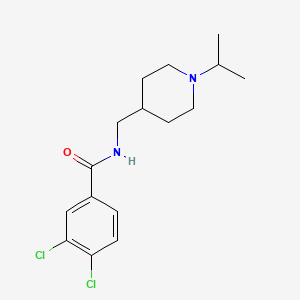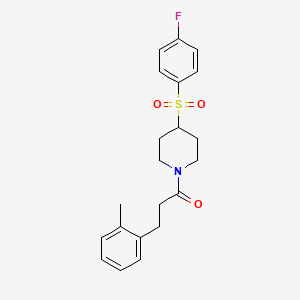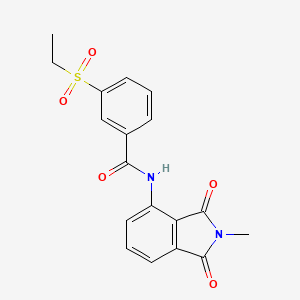![molecular formula C17H14N4O3S B2671581 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide CAS No. 2034374-10-0](/img/structure/B2671581.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide is a complex organic compound that has piqued the interest of researchers due to its unique chemical structure and potential applications. Its molecular framework consists of a thienopyrimidine core linked to an indole moiety, making it an intriguing subject for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide typically involves multiple steps, starting with the preparation of the thienopyrimidine core and the indole derivative, followed by coupling reactions to link these fragments. Key reagents such as ethyl chloroformate, indole-4-carboxylic acid, and suitable catalysts are often employed. Reaction conditions may include refluxing in solvents like dimethylformamide (DMF) and the use of bases such as triethylamine (TEA).
Industrial Production Methods: : In an industrial setting, the production of this compound would likely involve optimized conditions for scalability, including high-yielding reactions and cost-effective catalysts. Automation and continuous flow chemistry could be utilized to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: : N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide undergoes various chemical reactions, such as:
Oxidation: : Conversion of thienopyrimidine ring to higher oxidation states.
Reduction: : Possible reduction of keto groups to hydroxyl groups.
Substitution: : Nucleophilic or electrophilic substitution on the indole ring.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like acetonitrile and methanol are often used, along with catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed: : Reactions with this compound can yield a variety of products depending on the conditions, including oxidized derivatives, reduced forms, and substituted variants with functional groups like halides, amines, or ethers.
Aplicaciones Científicas De Investigación
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide has several scientific research applications across different fields:
Chemistry: : Used as a precursor in the synthesis of more complex molecules and as a probe to study reaction mechanisms.
Biology: : Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: : Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: : Applied in the development of novel materials with unique properties, such as organic semiconductors.
Mecanismo De Acción
The mechanism by which N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its indole and thienopyrimidine moieties can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions, modulating the activity of biological pathways. The specific pathways depend on the context, such as inhibition of certain kinases in cancer cells or modulation of neurotransmitter receptors in neurological studies.
Comparación Con Compuestos Similares
Similar compounds to N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide include:
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide: : Similar structure with a slight variation in the indole substitution, altering its chemical properties and applications.
2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-1H-indole-4-carboxamide: : Lacks the N-ethyl linkage, impacting its reactivity and biological activity.
Thieno[3,2-d]pyrimidin-3(4H)-yl derivatives: : Various analogs with different substituents on the thienopyrimidine ring, affecting their pharmacological profiles.
Each of these compounds shares structural similarities but exhibits unique properties that differentiate them in terms of reactivity, biological activity, and potential applications. The presence of specific functional groups and linkages plays a crucial role in their behavior and utility in scientific research and industrial applications.
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-indole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c22-15(11-2-1-3-12-10(11)4-6-18-12)19-7-8-21-16(23)14-13(5-9-25-14)20-17(21)24/h1-6,9,18H,7-8H2,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTLFGXKUHRCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chloropyridin-2-yl)formamido]acetic acid](/img/structure/B2671505.png)

![ethyl 4-{2-[(2-{1-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetamido}benzoate](/img/structure/B2671508.png)
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2671509.png)
amine](/img/structure/B2671510.png)
![4-[(4-fluorophenyl)sulfonylamino]-N-methylbenzenesulfonamide](/img/structure/B2671512.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2671514.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2671517.png)
![N-(2,4-dimethoxyphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2671519.png)
![(2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2671520.png)

